5-Nitrosotropolone
Description
Contextualizing Tropolone (B20159) Frameworks and Their Significance in Organic Chemistry
Tropolone, chemically known as 2-hydroxycyclohepta-2,4,6-trien-1-one, is a cyclic ketone characterized by a seven-membered ring structure nih.govfishersci.nlwikipedia.orgwikipedia.org. Unlike traditional benzenoid aromatic compounds, tropolone exhibits non-benzenoid aromaticity, a feature that stems from its unusual electronic structure wikipedia.orgwikipedia.orgslideshare.net. This unique arrangement contributes to its distinctive chemical behavior and stability solubilityofthings.com.
A notable characteristic of tropolone is its acidic hydroxyl group, possessing a pKa of approximately 6.89 wikipedia.org. This enhanced acidity, compared to phenol, is attributed to resonance stabilization with the carbonyl group, effectively behaving as a vinylogous carboxylic acid wikipedia.org. Furthermore, tropolone serves as a versatile ligand precursor, capable of deprotonation to form bidentate ligands with various metal cations, exemplified by complexes such as Cu(O2C7H5)2 wikipedia.org.
Tropolones are also found in nature, particularly in specific plant species belonging to the Cupressaceae and Liliaceae families, where they are abundant in heartwood, leaves, and bark wikipedia.org. Some natural tropolone derivatives have demonstrated biological activities, including antifungal properties nih.govwikipedia.orgthegoodscentscompany.com. The study of tropolone frameworks continues to be significant for understanding their stability, reactivity, and potential applications in diverse fields, including materials science and catalysis solubilityofthings.com.
Academic Importance of 5-Nitrosotropolone as a Unique Building Block and Reactive Intermediate
This compound, a derivative of the tropolone scaffold, is formally known as 2-hydroxy-5-nitrosocyclohepta-2,4,6-trien-1-one uni.lusolubilityofthings.com. Its distinctive structural features include the seven-membered cyclic system, the nitroso functional group (-NO), and the hydroxyl group (-OH) solubilityofthings.com. A key aspect of this compound's chemistry is its tautomerism; it exists in equilibrium between a nitroso structure and a tropoquinone-5-monoxime form, with spectroscopic analysis indicating a preference for the oxime tautomer semanticscholar.orgresearchgate.netnih.gov. The presence of the nitroso group enhances its reactivity, while the hydroxyl group influences its solubility and participates in hydrogen bonding, both of which are critical for its chemical interactions solubilityofthings.com.
Academically, this compound is recognized as a valuable intermediate in the synthesis of more complex organic compounds solubilityofthings.comsemanticscholar.org. Its reactivity profile makes it particularly useful for creating novel molecular structures. For instance, this compound (or its acetate) reacts with various azines, such as pyridine (B92270), pyridazine (B1198779), isoquinoline (B145761), and phthalazine (B143731), to yield novel heterocyclic troponoids, including pyridoimidazotropolones semanticscholar.orgclockss.org. This multi-step reaction involves acetylation, Michael addition of azines to nitrosotropolone acetate (B1210297), cyclization, and deacetoxylation semanticscholar.org.
Beyond heterocyclic synthesis, this compound also serves as a precursor for other important tropolone derivatives. For example, it can be reduced to synthesize 5-aminotropolone (B1265714) rsc.org. Researchers frequently utilize this compound to investigate reaction mechanisms and develop new synthetic methodologies, underscoring its importance in advancing fundamental organic chemistry solubilityofthings.com.
Table 1: Key Properties of Tropolone and this compound
| Property | Tropolone (CID 10789) | This compound (CID 16807) |
| Molecular Formula | C7H6O2 nih.govwikipedia.orguni.lu | C7H5NO3 uni.lu |
| Molar Mass | 122.12 g/mol wikipedia.org | 151.02695 Da (Monoisotopic Mass) uni.lu |
| Physical State | Pale yellow solid wikipedia.org | Solid solubilityofthings.com |
| Melting Point | 50 to 52 °C wikipedia.org | Not explicitly listed in search results. |
| Boiling Point | 80 to 84 °C (0.1 mmHg) wikipedia.org | Not explicitly listed in search results. |
| Acidity (pKa) | 6.89 wikipedia.org | Not explicitly listed in search results. |
| Solubility | Soluble in organic solvents; polarity and hydrogen bonding enhance solubility in polar solvents wikipedia.orgsolubilityofthings.com. | Influenced by polar hydroxyl and nitroso groups, enhancing solubility in polar solvents; capable of hydrogen bonding solubilityofthings.com. |
| Tautomerism | Rapid tautomerization due to intramolecular hydrogen bonding wikipedia.org. | Exists in equilibrium with tropoquinone-5-monoxime, with the oxime form preferred semanticscholar.orgresearchgate.netnih.gov. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2297-94-1 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-hydroxy-5-nitrosocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5NO3/c9-6-3-1-5(8-11)2-4-7(6)10/h1-4H,(H,9,10) |
InChI Key |
FYTNKOSUJSUKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC=C1N=O)O |
Origin of Product |
United States |
Structural Elucidation and Tautomeric Equilibrium of 5 Nitrosotropolone
Spectroscopic Investigations of Nitroso-Oxime Tautomerism
The tautomerism of nitroso compounds, including 5-nitrosotropolone, often involves an interconversion between a nitroso form and an oxime form, driven by proton transfer. numberanalytics.comsedoptica.es This dynamic equilibrium can be profoundly influenced by various factors, including the solvent environment. numberanalytics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Tautomeric Forms
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the preferred tautomeric form of this compound. Analysis of NMR spectra data strongly suggests that the tropoquinone-5-monoxime structure (1B) is preferred over the nitroso structure (1A). researchgate.netnih.govfigshare.com NMR is widely used to study tautomeric equilibria by observing characteristic chemical shifts and coupling constants that differentiate between the interconverting forms. sedoptica.esnanalysis.com For instance, the equivalence of proton signals in the NMR spectrum of related nitroso compounds in certain solvents has been interpreted in terms of rapid tautomeric equilibrium. sedoptica.es
Ultraviolet-Visible (UV-Vis) Spectroscopy for Equilibrium Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy also provides crucial insights into the tautomeric equilibrium of this compound. Similar to NMR, UV-Vis spectral data support the preference for the tropoquinone-5-monoxime form (1B). researchgate.netnih.govfigshare.com A notable observation from UV-Vis studies is a shift in the absorption maximum to longer wavelengths when this compound is in dilute solutions. researchgate.netfigshare.com This bathochromic shift is attributed to the formation of a dissociated form (3), indicating the influence of concentration on the species present in solution. researchgate.netfigshare.com
Conformational Analysis and Rotational Dynamics
Beyond tautomerism, the conformational dynamics of this compound, particularly restricted rotation, have been investigated using various spectroscopic methods. Rotamers are chemical species that differ primarily due to rotations about single bonds, and these rotations are often subject to energy barriers. wikipedia.org
Experimental Probes of Restricted Rotation (e.g., Electron Spin Resonance)
Experimental probes, such as Electron Spin Resonance (ESR) spectroscopy, have been employed to understand the restricted rotation within this compound. An ESR study of the 5-nitrosotropolonate anion radical, generated electrolytically in N,N-dimethylformamide (DMF), successfully elucidated the presence of restricted rotation around the C–N bond. researchgate.netoup.comoup.com This technique allows for the observation of spin densities and hyperfine structures, which can provide information about the molecular geometry and rotational barriers in radical species. oup.com
Determination of Activation Energy Barriers for Isomerization
The activation energy barrier for the rotation of this compound has been quantitatively determined through NMR studies. The free energy of activation (ΔG≠) for this rotation was estimated to be 16.5 kcal·mol⁻¹ when the compound was studied in dimethylsulfoxide (DMSO). researchgate.netoup.comoup.com This value represents the energy required for the molecule to overcome the barrier to rotation around the C-N bond, allowing for interconversion between different rotational conformers. wikipedia.orglibretexts.org
Table 1: Activation Energy for Rotation in this compound
| Parameter | Value | Solvent | Method | Citation |
| ΔG≠ (Free Energy of Activation) | 16.5 kcal·mol⁻¹ (69.0 kJ·mol⁻¹) | Dimethylsulfoxide | NMR | researchgate.netoup.comoup.com |
Solvent-Dependent Effects on Tautomeric Preferences and Equilibria
The solvent environment plays a critical role in influencing tautomeric preferences and equilibria. sonar.chnumberanalytics.comnih.govunifr.chresearchgate.netsedoptica.es The polarity of the solvent and its ability to form hydrogen bonds can significantly stabilize or destabilize specific tautomeric forms, thereby shifting the equilibrium. numberanalytics.comnih.gov For instance, in related compounds, an increase in solvent polarity has been shown to result in a gradual shift of the maximum absorption in UV-Vis spectra, indicating a change in tautomeric composition. nih.gov Similarly, the capability of a solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov While specific detailed data for this compound across a range of solvents were not extensively detailed in the search results, the general principle of solvent-dependent tautomerism is well-established for similar nitroso-oxime systems and tropolone (B20159) derivatives. researchgate.netsonar.chnumberanalytics.comnih.govunifr.chresearchgate.netsedoptica.es For example, the acid-base equilibrium of 5-tropolonediazonium salt, a related tropolone derivative, exhibits strong solvent dependence. researchgate.net
Reaction Mechanisms and Transformative Pathways of 5 Nitrosotropolone
Nucleophilic Attack and Addition Reactions
5-Nitrosotropolone readily undergoes nucleophilic attack and addition reactions, primarily due to the electrophilic nature of its tropolone (B20159) ring and the presence of the nitroso/oxime functionality. These reactions lead to the formation of diverse and complex molecular architectures.
Reactions with Azines: Pathways to Pyridoimidazotropolones and Related Heterocyclic Troponoids
The reaction of this compound with azines, such as pyridine (B92270) (PubChem CID: 1049), m- and p-substituted pyridines, pyridazine (B1198779) (PubChem CID: 9253), isoquinoline (B145761) (PubChem CID: 8365), and phthalazine (B143731) (PubChem CID: 7922), provides a pathway to novel heterocyclic troponoids, including pyridoimidazotropolones. semanticscholar.orgresearchgate.netresearchgate.netsaitama-u.ac.jpnii.ac.jpresearchgate.netjst.go.jpclockss.org Thiazole (PubChem CID: 9257) has also been reported to react similarly. semanticscholar.orgresearchgate.net
Multi-Step Mechanistic Sequence: Acetylation, Michael Addition, Cyclization, and Deacetoxylation
Formation of Tropoquinone Derivatives as Intermediates
Reactions with Amines: Synthesis of Quinoxalines, Aniline-Adducts, and Oxazoles
This compound reacts with various amines, leading to the synthesis of diverse compounds such as quinoxalines (PubChem CID: 9258), aniline-adducts, and oxazoles (PubChem CID: 9256). semanticscholar.orgoup.com For example, this compound reacts with o-phenylenediamine (B120857) (PubChem CID: 7120) to produce quinoxalotropone derivatives. oup.com
Mechanistic Studies of Abnormal Addition Products with Arylamines
The reactions between this compound and arylamines, such as aniline (B41778) (PubChem CID: 677) and p-toluidine (B81030) (PubChem CID: 7794), are particularly notable for yielding "abnormal" addition products. researchgate.netoup.comoup.comresearchgate.netresearchgate.net Initially, these reactions afford bicyclic addition products possessing an 8-azabicyclo[3.2.1]octane system. researchgate.netoup.comoup.com This initial adduct formation is proposed to occur via the attack of the arylamine at the 4- and 1-positions of the tropolone ring. researchgate.netoup.comoup.com These 1:1 adducts exist as syn and anti isomers with respect to the hydroxyimino group. researchgate.netoup.comoup.com
Under alkaline conditions, these initial 8-azabicyclo[3.2.1]octane adducts readily isomerize to form lactams containing a 6-azabicyclo[3.2.1]octane system, suggesting a skeletal rearrangement from a seven-membered to a six-membered ring. researchgate.netoup.comoup.com Furthermore, the 1:1 adducts can react with an additional mole of arylamine to yield 1:2 products, which also contain a lactam moiety and are formed through a similar skeletal rearrangement. oup.comoup.com Ultraviolet absorption spectra of these 1:2 adducts typically show maxima around 250-260 nm, indicating the absence of a troponoid π-system. oup.com
The following table summarizes some reported yields for the reaction of this compound with aniline:
| Reactant 1 | Reactant 2 | Conditions | Product 1 (Yield) | Product 2 (Yield) |
| This compound | Aniline | Methanol (B129727), room temperature, 1 hour | Adduct 11 (54%) | Adduct 12 (11%) |
| This compound | Aniline | Methanol, heated for 10 min, then 2 equiv NaOH | Rearranged Product 17 (23%) | Rearranged Product 18 (9%) |
| oup.com |
Cycloaddition Reactions of this compound
This compound and its acetate (B1210297) are known to participate in cycloaddition reactions. oup.comamanote.comamanote.com For instance, this compound acetate (PubChem CID: 161803, as an acetylated derivative) undergoes a peri- and stereospecific [4+2] cycloaddition reaction with cyclopentadiene (B3395910) (PubChem CID: 8026) when heated in benzene (B151609) at 60°C for 3 hours, yielding an unstable endo adduct in 70% yield. oup.comamanote.com Similarly, this compound itself reacts with cyclopentadiene in methanol at room temperature over 5 days to form a colorless amorphous substance. oup.com These reactions highlight the ability of this compound to act as a dienophile in certain cycloaddition processes. oup.com
[X+Y] Cycloaddition Pathways (e.g., with Cyclopentadiene)
This compound and its acetate derivative have been demonstrated to undergo cycloaddition reactions, notably with cyclopentadiene (PubChem CID: 7612) oup.comoup.comamanote.comamanote.com. These reactions proceed as [4+2] cycloadditions, characteristic of Diels-Alder type reactions oup.comoup.comlibretexts.orgwikipedia.org. In these processes, this compound or its acetate acts as a dienophile, reacting with the 1,3-diene system of cyclopentadiene.
Specifically, when this compound is reacted with cyclopentadiene in methanol at room temperature, an unstable endo [4+2] adduct (adduct 6) is formed oup.comoup.com. Similarly, this compound acetate, when heated with cyclopentadiene in benzene at 60°C for three hours, yields a hygroscopic endo adduct (adduct 3) as the sole product in approximately 70% yield oup.com. This indicates that the nitroso-substituted tropolone system can effectively participate in concerted pericyclic reactions to form new cyclic structures wikipedia.org.
Stereochemical Outcomes and Regioselectivity in Cycloaddition Processes
The cycloaddition reactions involving this compound and its acetate with cyclopentadiene exhibit notable stereochemical and regiochemical control oup.comoup.com. The reactions are found to be peri- and stereospecific, consistently yielding endo [4+2] adducts oup.comoup.com.
The determination of the endo configuration for these adducts is supported by spectroscopic data, including proton nuclear magnetic resonance (PMR) analysis. For instance, the magnitude of coupling constants, specifically J1,2 and J8,9, measured at 3 Hz, provides evidence for the endo stereochemistry of the cycloadducts oup.com. This preference for endo products in normal electron demand Diels-Alder reactions is often attributed to favorable secondary orbital interactions in the transition state imperial.ac.uk.
While the sources specifically highlight stereospecificity and endo selectivity, the regioselectivity of these cycloadditions is also stated to be controlled oup.comoup.com. Regioselectivity in cycloaddition processes is generally governed by electronic and steric effects, and can often be rationalized through frontier molecular orbital (FMO) theory, which considers the interactions between the HOMO of one reactant and the LUMO of the other imperial.ac.ukorganic-chemistry.orgnih.gov.
Redox Transformations and Functional Group Interconversions
The nitroso group of this compound is a versatile functional group capable of undergoing various redox transformations, particularly reduction to an amino functionality. The tropolone nucleus itself also participates in electrophilic substitution reactions.
Catalytic Reduction of the Nitroso Group to Amino Functionality
The nitroso group (-N=O) in this compound can be catalytically reduced to an amino group (-NH2), representing a significant functional group interconversion researchgate.netoup.com. This transformation is a common synthetic pathway for converting nitroso compounds into their corresponding amines.
A direct example of this conversion involves the catalytic hydrogenation of 2-amino-5-nitrosotropolone (an intermediate derived from this compound) to yield 2,5-diaminotropolone oup.com. Furthermore, this compound itself can be reduced to 5-aminotropolone (B1265714) using tin(II) chloride (SnCl2) in ethanol (B145695) under reflux conditions . This reduction method is a well-established approach for converting nitroso and nitro compounds to amines masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com.
Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel, is a widely used and effective method for the reduction of nitro groups to amines masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.org. This process involves the addition of hydrogen across the nitrogen-oxygen bonds, ultimately yielding the amine.
Data on the reduction of this compound to 5-Aminotropolone:
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| This compound | Tin(II) chloride | Ethanol | Reflux | 5-Aminotropolone | 10% |
Investigations into Electrophilic Substitution at the Tropolone Nucleus
The tropolone nucleus is inherently susceptible to various electrophilic substitution reactions, a characteristic that has been explored to understand its aromatic properties oup.combeilstein-journals.orggla.ac.uk. Despite the presence of the nitroso group, the tropolone ring in this compound remains reactive towards electrophiles.
Studies have shown that this compound can undergo substitution reactions with various electrophilic reagents. Examples include its reaction with bromine to form tribromotropolone, with nitric acid to yield nitrotropolone, and with benzenediazonium (B1195382) chloride to produce phenylazotropolone researchgate.net. While the nitroso group at the 5-position influences the electronic distribution of the tropolone ring, the nucleus retains its capacity for electrophilic attack at other positions. The regioselectivity of such reactions can be influenced by the existing substituents on the tropolone ring beilstein-journals.org.
Coordination Chemistry of 5 Nitrosotropolone and Its Derivatives
Ligand Design Principles Incorporating the Tropolone (B20159) and Nitroso Moieties
The design of ligands based on 5-nitrosotropolone leverages the inherent properties of both the tropolone framework and the exocyclic oxime function. The tropolone ring, with its vicinal keto and hydroxyl groups, provides a robust bidentate chelating unit that forms a stable five-membered ring with a metal ion. This O,O'-donor set is a classic feature of tropolonate complexes. mdpi.com
The introduction of the nitroso group, which isomerizes to an oxime, at the 5-position of the seven-membered ring significantly influences the ligand's electronic properties. The oxime group (-C=N-OH) can act as an additional coordination site and modulates the electron density of the tropolone ring. This modification can be used to fine-tune the stability, redox potential, and spectroscopic properties of the resulting metal complexes. The design principles focus on:
Chelate Ring Stability: The primary coordination occurs through the tropolonate oxygens, forming a highly stable five-membered chelate ring. This is a well-established principle in the coordination chemistry of tropolones. nih.gov
Electronic Tuning: The oxime group can exert an electron-withdrawing effect on the aromatic tropolone ring, which can influence the Lewis basicity of the coordinating oxygen atoms and, consequently, the strength of the metal-ligand bonds.
Expanded Coordination Modes: The nitrogen and oxygen atoms of the oxime group offer potential secondary binding sites, allowing for the formation of polynuclear or higher-coordinate complexes. Oximes are known to coordinate in various ways, including through the nitrogen atom or by using the oximato oxygen to bridge metal centers. researchgate.netresearchgate.net
Chelation Behavior and Metal-Ligand Coordination Modes
The predominant chelation mode of this compound (as tropoquinone-5-monoxime) involves the two oxygen atoms of the tropolone moiety, acting as a bidentate, monoanionic ligand. Upon deprotonation of the hydroxyl group, the ligand forms a five-membered chelate ring with the metal center. This is analogous to the coordination of the parent compound, tropolone, and its other derivatives. mdpi.com
Beyond this primary mode, the oxime group introduces versatility:
Mononuclear Bidentate Chelation: The most common mode where one ligand binds to one metal center via the tropolonate O,O' donors.
Bridging Coordination: The oximato group (N-O⁻) can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes. This behavior is well-documented for other oxime-based ligands.
Multidentate Coordination: In some cases, the ligand could potentially act as a tridentate ligand, involving the tropolonate oxygens and the nitrogen or oxygen of the oxime group, although this would likely involve significant ring strain.
Structural data from analogous tropolone complexes can provide insight into expected bond lengths and angles. For example, in thallium(I) tropolonate, the Tl-O bond lengths are around 2.5 Å, and the O-Tl-O "bite angle" is approximately 61-66°. mdpi.com Similar parameters would be expected for the tropolonate fragment of this compound complexes.
Table 1: Representative Metal-Ligand Bond Parameters in Analogous Tropolonate Complexes
| Complex | Metal-Oxygen Bond Length (Å) | O-M-O Bite Angle (°) | Reference |
|---|---|---|---|
| Tl(tropolonate) | 2.588 | 61.1 | mdpi.com |
| Tl(5-methyltropolonate) | 2.472 | 65.7 | mdpi.com |
This table presents data from tropolone derivatives analogous to this compound to illustrate typical coordination parameters.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically follow established methods for other tropolonate and oxime-based ligands. A common method involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the ligand's hydroxyl group.
A general synthetic route can be represented as: MCln + n HL → MLn + n HCl (where M = metal ion, L = deprotonated 5-nitrosotropolonate ligand)
The resulting complexes can be characterized by a range of analytical and spectroscopic techniques:
Infrared (IR) Spectroscopy: Coordination of the tropolonate group is evidenced by shifts in the C=O and C-O stretching frequencies. The N-O stretching vibration of the oxime group would also be sensitive to coordination, with its frequency providing clues about the coordination mode (e.g., through nitrogen or oxygen). researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination environment and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and detect changes in the chemical shifts upon coordination.
Electronic Structure and Bonding in this compound Coordination Compounds
The electronic structure of this compound complexes is determined by the interaction between the metal's d-orbitals and the ligand's molecular orbitals. The tropolonate moiety, as an O,O'-donor, is considered a hard ligand, leading to predominantly ionic bonding with many metal ions.
Using the framework of Ligand Field Theory (LFT), the two oxygen donor atoms of the 5-nitrosotropolonate ligand create a specific electrostatic field that splits the degeneracy of the metal d-orbitals. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the coordination geometry.
The electronic properties are influenced by:
Ligand Field Strength: The tropolonate group typically creates a moderate ligand field. The electronic effect of the 5-oxime substituent can slightly modify this strength.
Charge Transfer Bands: Due to the presence of π-systems in the ligand, both ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer transitions can be observed in the UV-Vis spectra. These transitions are often intense and can provide insight into the redox properties of the complex.
Magnetic Properties: The ligand field strength determines whether a complex will be high-spin or low-spin (for metals with d⁴-d⁷ electron configurations in an octahedral environment). Magnetic susceptibility measurements can be used to determine the number of unpaired electrons and thus infer the electronic configuration.
Theoretical Modeling of Metal-Ligand Interactions in Complexes
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of metal-ligand interactions in complexes where experimental data may be limited. nih.govmdpi.com For this compound coordination compounds, DFT calculations can provide valuable insights into:
Optimized Geometries: Computation can predict the most stable coordination geometries, bond lengths, and bond angles, which can be compared with experimental data from analogous systems.
Bonding Analysis: Theoretical models can quantify the nature of the metal-ligand bond, distinguishing between ionic and covalent contributions. Natural Bond Orbital (NBO) analysis, for instance, can describe the donor-acceptor interactions between the ligand's filled orbitals and the metal's empty orbitals.
Electronic Structure: DFT calculations can determine the energies and compositions of the molecular orbitals, helping to assign the electronic transitions observed in UV-Vis spectra. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the reactivity and charge transfer properties of the complexes. rsc.org
Vibrational Frequencies: Theoretical calculations can predict the vibrational spectra (IR and Raman) of the complexes. Comparing these calculated frequencies with experimental data aids in the assignment of spectral bands to specific molecular motions and confirms the coordination mode.
Table 2: Calculated Parameters from DFT Studies on Analogous Metal Complexes
| Parameter | Description | Typical Insights | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and the energy required for electronic excitation. | rsc.org |
| Mulliken/NBO Charges | Distribution of electron density on individual atoms. | Provides information on the ionicity of the metal-ligand bond and identifies potential sites for nucleophilic or electrophilic attack. | nih.gov |
This table outlines the types of data obtainable from DFT studies, which are applicable to understanding this compound complexes.
Applications of 5 Nitrosotropolone in Advanced Organic Synthesis
Utility as a Key Reagent for Constructing Complex Organic Architectures
5-Nitrosotropolone serves as a pivotal intermediate in the synthesis of more complex organic compounds. solubilityofthings.com Its inherent reactivity, stemming from the nitroso and hydroxyl groups on the seven-membered tropolone (B20159) ring, facilitates diverse chemical transformations. For instance, this compound has been shown to react with various amines, leading to the formation of compounds such as quinoxalines, aniline-adducts, and oxazoles. semanticscholar.org This broad reactivity underscores its utility in assembling diverse heterocyclic systems.
Role in the Synthesis of Fused Polycyclic Systems (e.g., Azaazulenes, Pyridoimidazotropolones)
One of the most notable applications of this compound is its role in the synthesis of fused polycyclic systems, particularly heterocycle-fused troponoids like pyridoimidazotropolones. These compounds are structurally related to 1,3-diazaazulenes, a class of non-benzenoid heterocyclic compounds known for their biological activities. semanticscholar.org
The synthesis of pyridoimidazotropolones (e.g., compounds 3-16) is achieved through the reaction of this compound (1) or its acetate (B1210297) (2) with various azines, including pyridine (B92270), m- and p-substituted pyridines, pyridazine (B1198779), isoquinoline (B145761), and phthalazine (B143731). semanticscholar.orgresearchgate.netsaitama-u.ac.jpresearchgate.net The reaction proceeds via a multi-step mechanism involving:
Acetylation : this compound (1) is acetylated to form nitrosotropolone acetate (2). semanticscholar.org
Michael Addition : Azines undergo Michael addition to the nitrosotropolone acetate (2). semanticscholar.org
Cyclization : The resulting addition product undergoes cyclization. semanticscholar.org
Deacetoxylation : Subsequent elimination of acetic acid yields the pyridoimidazotropolone derivative. semanticscholar.org
Table 1: Synthesis of Pyridoimidazotropolones from this compound
| Starting Material (this compound) | Azine Reactant | Conditions | Product(s) | Yield (%) [Index] |
| 1 | Pyridine | Acetic anhydride (B1165640), rt, 25 h | Pyrido[1',2':1,2]imidazo[4,5-e]tropolone (3) | 30 semanticscholar.org |
| 1 | Pyridine | Acetic anhydride, rt, 25 h | Pyrido[1',2':1,2]imidazo[4,5-e]tropolone acetate (4) | 12 semanticscholar.org |
| 2 (Nitrosotropolone Acetate) | Pyridine | rt, 34 h | Pyrido[1',2':1,2]imidazo[4,5-e]tropolone (3) | 35 semanticscholar.org |
| 1 | Pyridazine | Acetic anhydride | Heterocycle (12) + Acetate (13) | Good overall semanticscholar.org |
Strategic Deployment in Multi-Component and Cascade Reactions
The synthesis of complex molecules can be significantly streamlined through multi-component reactions (MCRs) and cascade reactions. MCRs involve the combination of three or more reactants in a single vessel to form a product that incorporates most of the starting materials, leading to high atom economy and reduced waste. tcichemicals.com Cascade reactions, a subset of MCRs, are sequences of chemical reactions that occur in a single step without isolating intermediates, enhancing synthetic efficiency and molecular complexity. globalresearchonline.netnumberanalytics.comkaskaden-reaktionen.de
The multi-step synthesis of pyridoimidazotropolones from this compound and azines exemplifies a cascade-like process, where multiple transformations (acetylation, Michael addition, cyclization, deacetoxylation) occur sequentially in one pot. semanticscholar.org
Furthermore, the reaction of this compound with arylamines (e.g., aniline (B41778), p-toluidine) demonstrates a distinct cascade behavior. This reaction initially yields bicyclic addition products, specifically an 8-azabicyclo[3.2.1]octane system. These adducts can exist as syn and anti isomers with respect to the hydroxyimino group. Under alkaline conditions, these bicyclic adducts readily isomerize to form lactams containing a 6-azabicyclo[3.2.1]octane system. researchgate.netacs.org This transformation highlights this compound's capacity to participate in complex, intramolecular rearrangement cascades. The reaction of this compound and its acetate with cyclopentadiene (B3395910) has also been reported, suggesting further potential for multi-component or cascade reaction development. oup.com
Exploration in Electrosynthesis and Electrocatalytic Methodologies
While direct extensive applications of this compound in large-scale electrosynthesis or electrocatalytic methodologies are not widely detailed in the provided literature, its electrochemical properties suggest significant potential in this area. An electron spin resonance (ESR) study has demonstrated that the 5-nitrosotropolonate anion radical can be generated electrolytically in N,N-dimethylformamide. researchgate.net This indicates that this compound is amenable to electrochemical transformations, which could be harnessed for selective synthetic routes.
The ability to form radical anions electrochemically opens avenues for novel C-C or C-heteroatom bond formations under mild conditions, circumventing the need for harsh chemical reagents. In the broader context of organic synthesis, electrocatalysis is increasingly explored for its sustainability and selectivity benefits, offering precise control over reaction pathways by modulating electrode potentials. kaskaden-reaktionen.de The electrochemical behavior of this compound suggests it could serve as a valuable substrate or even a component in electrocatalytic systems for the synthesis of complex organic molecules, leveraging radical-mediated pathways.
Precursor to Structurally Diverse Tropolone Derivatives with Specific Reactivities
This compound serves as a versatile precursor for synthesizing a range of structurally diverse tropolone derivatives, each possessing specific reactivities and potential applications. solubilityofthings.com Its utility as a precursor is enhanced by its tautomeric nature; it exists in equilibrium between a nitroso form and a tautomeric oxime structure, with the tropoquinone-5-monoxime form being preferred. researchgate.netacs.orgnih.gov This tautomerism influences its reactivity, making it a flexible starting material for various transformations.
A direct example of its role as a precursor is the synthesis of 5-aminotropolone (B1265714). This compound can be reduced to 5-aminotropolone using Tin(II) chloride in absolute ethanol (B145695) under reflux conditions. rsc.org This reaction, yielding 5-aminotropolone as a yellow solid, demonstrates a straightforward conversion that can lead to further functionalization.
Table 2: Conversion of this compound to 5-Aminotropolone
| Starting Material (this compound) | Reagent | Solvent | Conditions | Product (5-Aminotropolone) | Yield (%) [Index] |
| 0.39 g (2.6 mmol) | Tin(II) chloride | Absolute ethanol | 40 min reflux | 35 mg | 10 |
Beyond reduction, this compound is known to undergo various substitution reactions, allowing for the introduction of different functional groups onto the tropolone core. researchgate.net The derivatives synthesized from this compound can exhibit a range of specific reactivities, making them valuable for further synthetic elaborations or for exploring potential biological activities. solubilityofthings.com
Computational and Theoretical Chemistry Studies of 5 Nitrosotropolone
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intricate details of molecular and electronic structures. These methods allow for the prediction of stable geometries, electronic distributions, and energetic properties, which are critical for a comprehensive understanding of a compound's behavior.
Geometry Optimization and Conformational Landscapes (e.g., using AM1 semiempirical method)
The structural identity of "5-nitrosotropolone" has been a subject of discussion, specifically whether it exists predominantly as the nitroso structure (1A) or its tautomeric oxime form, tropoquinone-5-monoxime (1B) nih.govnih.gov. Experimental analysis, utilizing Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy data, indicates that the tropoquinone-5-monoxime (1B) structure is preferred nih.govnih.gov.
While specific computational details using methods like AM1 for the geometry optimization of this compound itself are not explicitly detailed in the provided literature, related studies on monooximes of 1,2-naphthoquinone (B1664529) have employed non-empirical quantum-chemical calculations. These calculations, performed at ab initio levels such as HF/6-31G** and MP4(SDTQ)/6-31G//6-31G , confirmed that these related compounds exist as oxime tautomers in both gas phase and solution nih.gov. Such computational approaches are typically utilized to optimize molecular geometries and explore conformational landscapes, providing insights into the most stable forms and their relative stabilities.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potentials
Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key computational technique for understanding a molecule's electronic properties, reactivity, and charge transfer characteristics nih.govuni.lu. The energy gap between HOMO and LUMO is a crucial metric for assessing molecular stability and reactivity. Similarly, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, identifying regions susceptible to electrophilic or nucleophilic attack uni.lu. While these analyses are standard in computational chemistry for predicting chemical behavior uni.lu, specific detailed research findings regarding the HOMO/LUMO energies or MEP plots for this compound are not provided in the current search results.
Energetic Profiles of Isomerization and Reaction Pathways (e.g., Heats of Formation, Activation Energies)
The energetic profiles of isomerization and reaction pathways, including heats of formation and activation energies, are critical for understanding chemical transformations. For this compound, an experimental free energy of activation (ΔG≠) for its rotation was estimated by NMR studies to be 16.5 kcal·mol−1 in dimethylsulfoxide nih.gov. This experimental finding highlights the dynamic nature of the molecule. Computational methods are widely used to determine such energetic barriers and reaction heats, providing a theoretical basis for observed chemical processes. However, detailed computational findings for isomerization or specific reaction pathways of this compound are not elaborated in the provided information.
Reaction Mechanism Elucidation through Transition State Modeling
Transition state modeling is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting reaction rates. By identifying and characterizing transition states—the highest-energy points along a reaction pathway—researchers can gain insights into how reactants transform into products. This involves calculating activation energies and pre-exponential factors. This compound is known to react with arylamines, leading to the formation of bicyclic addition products nih.gov. While this suggests potential reaction pathways that could be investigated computationally, specific details on transition state modeling or the elucidation of these reaction mechanisms for this compound are not available in the provided search results.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational prediction of spectroscopic parameters is a valuable tool for structural characterization and validation, often complementing experimental data. For this compound, experimental NMR and UV spectra were instrumental in determining its preferred tautomeric structure, identifying tropoquinone-5-monoxime (1B) as the dominant form nih.govnih.gov. The UV absorption shift to longer wavelengths in dilute solutions was also noted nih.govnih.gov.
In general, quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are routinely employed to predict Infrared (IR), NMR (1H and 13C chemical shifts), and UV-Vis spectra. These predicted spectra can then be correlated with experimental measurements to confirm molecular structures, assign experimental signals, and gain deeper insights into conformational effects. While the experimental spectroscopic data for this compound's tautomerism is established nih.govnih.gov, specific details of computationally predicted spectroscopic parameters for this compound and their detailed correlation with experimental data are not explicitly provided in the current information.
Future Research Directions and Emerging Opportunities in 5 Nitrosotropolone Chemistry
Development of Catalytic and Asymmetric Transformations Utilizing 5-Nitrosotropolone
The development of catalytic and asymmetric transformations represents a significant future direction for this compound chemistry. While direct applications as a catalyst or chiral ligand are not extensively documented, its structural features suggest considerable potential. The tropolone (B20159) moiety, known for its ability to coordinate with metal ions researchgate.net, could be leveraged to design novel ligands for transition-metal catalysis. The inherent chirality of certain tropolone derivatives, or the potential to induce chirality through its reactions, could lead to its use in asymmetric synthesis researchgate.netnih.govresearchgate.net.
For instance, the nitroso/oxime functionality of this compound could serve as a unique reactive handle or a directing group in enantioselective reactions. Its documented reactivity with amines to form complex bicyclic adducts and lactams researchgate.netoup.com or with azines to yield novel heterocyclic troponoids semanticscholar.orgresearchgate.net indicates a rich reaction space that could be explored under catalytic and asymmetric conditions. Researchers could investigate this compound as a substrate for asymmetric cycloadditions, multicomponent reactions, or as a precursor to chiral auxiliaries that facilitate enantioselective bond formations. The development of chiral catalysts incorporating this compound-derived ligands could open new avenues for synthesizing enantioenriched compounds, a critical area in modern organic synthesis and pharmaceutical chemistry nih.gov.
Investigations into Novel Reactivity Patterns and Unexplored Reaction Spaces
The unique electronic distribution and tautomeric nature of this compound (preferring the oxime form) researchgate.netacs.org provide a foundation for exploring novel reactivity patterns. Existing research highlights its participation in addition reactions with arylamines, leading to complex bicyclic systems and skeletal rearrangements researchgate.netoup.com. Furthermore, it undergoes peri- and stereospecific [4+2] cycloaddition with cyclopentadiene (B3395910) amanote.comoup.com.
Future investigations could delve into:
Diverse Cycloaddition Chemistry: Beyond [4+2] cycloadditions, exploring its behavior in [3+2] or [2+2] cycloadditions with various unsaturated systems could uncover new ring systems. The nitroso group itself can act as a dienophile or a 1,3-dipole precursor under specific conditions.
Radical Reactions: The nitroso group is inherently susceptible to radical pathways. Research into radical additions, cyclizations, or polymerizations involving this compound could yield novel materials or synthetic routes.
Rearrangement Reactions: Given the observed skeletal rearrangements with arylamines researchgate.netoup.com, further studies into other acid- or base-catalyzed rearrangements, or photoinduced rearrangements, could reveal unexpected molecular transformations.
Functionalization of the Tropolone Core: Exploring regioselective functionalization of the tropolone ring beyond the nitroso group, potentially through C-H activation or transition-metal catalyzed cross-coupling reactions, could lead to a broader array of this compound derivatives with tailored properties.
Advancements in Spectroscopic Techniques for Real-Time Mechanistic Insights
Spectroscopic techniques have been instrumental in elucidating the structure and tautomerism of this compound, with NMR and UV spectroscopy confirming its preference for the oxime form researchgate.netacs.org. Electron Spin Resonance (ESR) has also been applied to study its anion radical researchgate.net. Future research will increasingly rely on advanced spectroscopic methods to gain real-time mechanistic insights into its reactions.
Key advancements will include:
In-situ and Operando Spectroscopy: Employing techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy sevenstarpharm.com, and UV-Vis spectroscopy to monitor reactions as they occur, identifying transient intermediates and reaction pathways.
Advanced NMR Techniques: Utilizing advanced Nuclear Magnetic Resonance (NMR) methods like Diffusion-Ordered Spectroscopy (DOSY), 2D NMR (e.g., COSY, HSQC, HMBC), and dynamic NMR (DNMR) to study reaction kinetics, conformational dynamics, and the formation of complex mixtures in real-time acs.org.
Time-Resolved Spectroscopy: Implementing ultrafast time-resolved UV-Vis or IR spectroscopy to capture short-lived intermediates and track the evolution of electronic states during photochemical reactions involving this compound.
Mass Spectrometry (MS): Integrating online or offline mass spectrometry techniques (e.g., ESI-MS, DART-MS) for rapid identification of reaction products, by-products, and mechanistic intermediates, providing crucial information about bond-forming and bond-breaking events researchgate.net.
These spectroscopic approaches, especially when coupled with computational studies, will provide a deeper understanding of the intricate reaction mechanisms and kinetics of this compound.
Integration with Advanced Computational Methods for Predictive Chemistry
Computational chemistry has already contributed to understanding the tautomerism of this compound and related compounds researchgate.net. The integration of advanced computational methods with experimental studies is crucial for accelerating discoveries in this compound chemistry.
Future computational efforts will focus on:
Density Functional Theory (DFT) Studies: Performing detailed DFT calculations to predict novel reaction pathways, activation energies, and transition states for reactions involving this compound. This can guide experimental design by identifying energetically favorable routes and predicting regio- and stereoselectivity.
Molecular Dynamics (MD) Simulations: Utilizing MD simulations to study the dynamic behavior of this compound in different solvents or environments, understanding solvation effects, and predicting intermolecular interactions.
Machine Learning and AI in Chemistry: Applying machine learning algorithms to large datasets of tropolone reactivity and properties to predict new reactions, optimize reaction conditions, or even design novel this compound derivatives with desired characteristics. This could involve predicting catalytic activity or material properties.
Spectroscopic Property Prediction: Using computational methods to accurately predict NMR, IR, and UV-Vis spectra, which can then be compared with experimental data for structural elucidation and mechanistic validation researchgate.net.
This integration of computational and experimental approaches will enable a more systematic and efficient exploration of this compound’s chemical space, moving towards predictive chemistry.
Exploration of this compound as a Component in Functional Materials Research
The unique structural features of this compound, including its extended π-system and the presence of multiple functional groups capable of coordination or hydrogen bonding, make it an intriguing candidate for functional materials research. While tropolone derivatives have been explored in materials science researchgate.net, specific applications for this compound are emerging.
Future research directions include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydroxyl and nitroso/oxime groups can act as chelating ligands for metal ions researchgate.net. This property could be exploited to synthesize novel coordination polymers or MOFs with tailored porosity, catalytic activity, or gas adsorption properties.
Organic Electronic Materials: The tropolone ring is a non-benzenoid aromatic system with unique electronic properties. Incorporating this compound into conjugated polymers or small molecules could lead to new organic semiconductors, light-emitting materials, or sensing platforms, potentially leveraging its redox activity.
Responsive Materials: The tautomerism of this compound researchgate.netacs.org and its potential for photoisomerization could be utilized to develop smart materials that respond to external stimuli (e.g., light, pH, temperature) by changing their optical, electronic, or structural properties.
Bio-inspired Materials: Given that tropolone derivatives exhibit biological activities researchgate.netasm.org, this compound could be explored as a building block for biocompatible materials or as a component in drug delivery systems, though direct dosage/administration information is excluded from this article.
These explorations could lead to the development of advanced materials with applications in optics, electronics, catalysis, and biomedicine.
Q & A
Q. How can the structural ambiguity of 5-nitrosotropolone (nitroso vs. oxime tautomers) be resolved experimentally?
Methodological Answer:
- Use spectroscopic techniques (NMR, UV-Vis) to analyze tautomeric equilibrium. Evidence from NMR chemical shifts and UV absorption shifts at varying concentrations (e.g., λmax shifts to longer wavelengths in dilute solutions) can distinguish between nitroso (1A) and oxime (1B) forms. Computational modeling (DFT) may supplement experimental data to predict stability .
- Key Reference: Ito et al. (2009) demonstrated that tropoquinone-5-monoxime (1B) is favored based on spectral data .
Q. What synthetic routes are reliable for preparing this compound?
Methodological Answer:
- Nitrosation of tropolone derivatives under acidic conditions (e.g., HNO2) is a common approach. Validate purity via HPLC and characterize products using IR (C=O and N=O stretches) and mass spectrometry. Ensure reproducibility by documenting reaction parameters (temperature, solvent, stoichiometry) .
- Key Reference: Sato et al. synthesized this compound via acetylation and subsequent nitrosation, with multi-step validation .
Q. How should researchers design experiments to assess this compound’s reactivity with azines?
Methodological Answer:
- Conduct controlled reactions with pyridine derivatives under inert atmospheres. Monitor intermediates via TLC and isolate products using column chromatography. Characterize adducts (e.g., pyridoimidazotropolones) via X-ray crystallography or 2D NMR to confirm regioselectivity .
- Key Reference: Reactions with azines involve Michael addition and cyclization steps, requiring precise stoichiometric control .
Advanced Research Questions
Q. How can contradictory UV spectral data (e.g., concentration-dependent λmax shifts) be interpreted for this compound?
Methodological Answer:
- Perform UV titration experiments across pH gradients and concentrations. Use the Beer-Lambert law to assess dissociation constants. Compare with computational simulations (TD-DFT) to correlate spectral shifts with protonation states or tautomer ratios .
- Key Reference: Dilute solutions favor the dissociated oxime form (3), explaining bathochromic shifts .
Q. What strategies optimize the synthesis of heterocyclic derivatives (e.g., pyridoimidazotropolones) from this compound?
Methodological Answer:
- Screen azine substrates (pyridines, isoquinolines) for reactivity under varying conditions (e.g., solvent polarity, catalysts). Use kinetic studies (stopped-flow UV) to identify rate-determining steps. Validate mechanisms via isotopic labeling (e.g., 15N tracing) .
- Key Reference: Multi-step mechanisms involving acetylation, Michael addition, and deacetoxylation require rigorous intermediate characterization .
Q. How can researchers address discrepancies in reported tautomeric ratios across solvents?
Methodological Answer:
- Conduct solvent-dependent NMR studies (e.g., DMSO vs. CDCl3) to monitor tautomer populations. Apply van’t Hoff analysis to calculate thermodynamic parameters (ΔH, ΔS). Cross-validate with IR spectroscopy to detect hydrogen-bonding effects .
- Key Reference: Solvent polarity significantly influences tautomeric equilibrium, necessitating explicit documentation in methods .
Methodological Guidance
Q. What literature search strategies are effective for identifying this compound studies?
- Use SciFinder or Reaxys with queries combining “this compound” and “tautomerism”/“synthesis” filters. Prioritize journals specializing in heterocyclic chemistry (e.g., Journal of Organic Chemistry). Track citations of seminal papers (e.g., Ito et al., 2009) to identify recent advances .
Q. How should conflicting data on reaction yields be analyzed?
- Apply statistical tools (ANOVA, t-tests) to compare replicates. Report confidence intervals and outliers. Cross-reference experimental protocols (e.g., solvent purity, reaction scale) to identify variables affecting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
